LogP Differentiation: 1.66 Log Units More Lipophilic Than the 5-Nitrofuran Analog
The target compound exhibits a calculated LogP of 4.69, substantially higher than the 5-nitrofuran-imidazo[1,2-a]pyridine analog (LogP 3.03) and the furan-lacking 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (LogP 3.43) . An increase of ~1.66 log units relative to the 5-nitrofuran comparator corresponds to an approximately 46-fold greater partition coefficient in octanol/water, indicating significantly enhanced membrane permeability potential .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.69 |
| Comparator Or Baseline | 2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine: LogP = 3.03; 2-(4-nitrophenyl)imidazo[1,2-a]pyridine: LogP = 3.43 |
| Quantified Difference | ΔLogP = +1.66 vs. 5-nitrofuran analog; ΔLogP = +1.26 vs. furan-lacking analog |
| Conditions | Calculated LogP values from Chemsrc database using standard prediction algorithms |
Why This Matters
Higher lipophilicity directly impacts passive membrane diffusion and tissue distribution, making the target compound a structurally distinct tool for probing lipophilicity-dependent biological effects within the imidazo[1,2-a]pyridine series.
